molecular formula C16H21N5O B6455834 3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole CAS No. 2549017-12-9

3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B6455834
CAS No.: 2549017-12-9
M. Wt: 299.37 g/mol
InChI Key: QZTPTJNVOAWLTL-UHFFFAOYSA-N
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Description

3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole core with a morpholine and pyrazine moiety, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates with nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.

    Pyrazine Derivatives: Compounds with a pyrazine ring, such as pyrazinamide and phenazine.

    Morpholine Derivatives: Compounds with a morpholine group, such as morpholine itself and its derivatives.

Uniqueness

3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is unique due to its combination of an indazole core with morpholine and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[3-(3-methyl-4,5,6,7-tetrahydroindazol-2-yl)pyrazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-13-4-2-3-5-14(13)19-21(12)16-15(17-6-7-18-16)20-8-10-22-11-9-20/h6-7H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTPTJNVOAWLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NN1C3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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